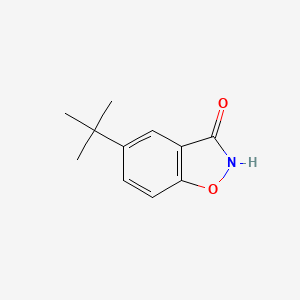
5-(tert-Butyl)benzisoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)benzisoxazol-3(2H)-one is an organic compound that belongs to the class of benzisoxazoles It is characterized by the presence of a tert-butyl group attached to the benzene ring and an isoxazole ring fused to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
5-(tert-Butyl)benzisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzisoxazoles.
科学的研究の応用
5-(tert-Butyl)benzisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(tert-Butyl)benzisoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The tert-butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- 3,6-Di-tert-butyl-9-phenylacridine-10-tetrafluoroborate
Uniqueness
5-(tert-Butyl)benzisoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties compared to other benzisoxazoles or related compounds. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
36238-84-3 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
5-tert-butyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,1-3H3,(H,12,13) |
InChIキー |
MXYPMCZZYDAVJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)ONC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
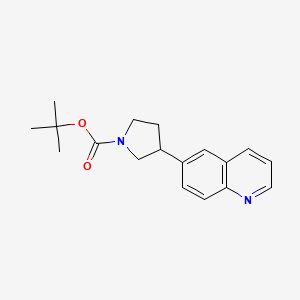

![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)


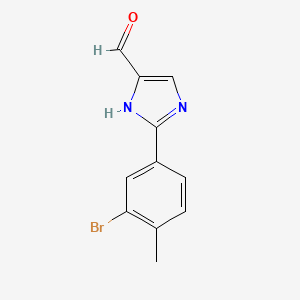
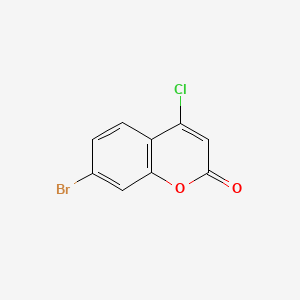
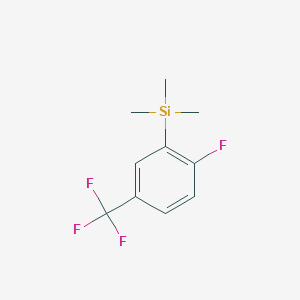
![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)


